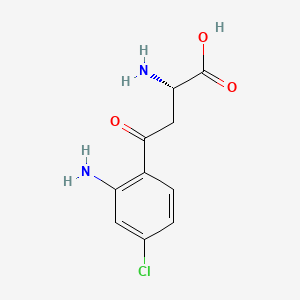

4-Chlorokynurenine

描述

AV-101,也称为4-氯犬尿氨酸,是7-氯犬尿氨酸的前药。它是一种强效且选择性的N-甲基-D-天冬氨酸受体甘氨酸共激动剂位点的拮抗剂。 这种化合物因其在各种神经和精神疾病(包括抑郁症和帕金森病)中的潜在治疗效果而受到研究 .

准备方法

AV-101的制备涉及4-氯犬尿氨酸的合成。合成路线通常包括犬尿氨酸的氯化,然后是纯化步骤以分离所需的产物。 工业生产方法专注于优化产率和纯度,同时确保工艺具有成本效益和可扩展性 .

化学反应分析

AV-101会经历几种类型的化学反应,包括:

氧化: AV-101可以被氧化生成7-氯犬尿氨酸,其活性代谢产物。

还原: 还原反应可以改变AV-101上的官能团,从而可能改变其药理特性。

取代: 各种取代反应可以将不同的官能团引入AV-101分子中,这可用于创建具有独特特性的衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物通常是具有修饰的药理特征的AV-101衍生物 .

科学研究应用

Antidepressant Properties

Clinical Trials and Efficacy

4-Cl-KYN is primarily investigated as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the N-Methyl-D-Aspartate Receptor (NMDAR). A randomized, double-blind, placebo-controlled trial demonstrated that 4-Cl-KYN could provide rapid antidepressant effects in individuals with treatment-resistant depression. Participants receiving 4-Cl-KYN showed significant reductions in depression scores compared to those on placebo, indicating its potential as a novel antidepressant therapy without the psychotomimetic side effects commonly associated with other treatments like ketamine .

Mechanism of Action

The compound is rapidly converted to 7-Cl-KYNA in the brain, which effectively crosses the blood-brain barrier and accumulates in astrocytes. This conversion is catalyzed by kynurenine aminotransferase II, which plays a critical role in kynurenic acid metabolism . The pharmacokinetics of 4-Cl-KYN show a mean half-life of approximately 1.64 to 1.82 hours, with effective plasma concentrations achieved within two hours of administration .

Potential for Treating Levodopa-Induced Dyskinesia

FDA Approval for Clinical Trials

The FDA has cleared 4-Cl-KYN (AV-101) for phase 2 clinical trials aimed at treating levodopa-induced dyskinesia (LID), a common complication in Parkinson's disease treatment. The drug's unique mechanism and safety profile—showing no psychotomimetic effects—position it as a promising candidate for managing this condition . The ongoing trials will further elucidate its efficacy and safety in this context.

Pharmacological Profile and Safety

Safety and Tolerability

Phase 1 studies have indicated that doses up to 1440 mg/day are well tolerated, with side effects comparable to placebo. This safety profile is particularly noteworthy given the adverse effects associated with current treatments for similar conditions . The absence of significant interactions with cytochrome P450 isoforms also suggests a favorable pharmacokinetic profile .

Biosynthesis and Biocatalysis

Biosynthetic Pathways

Research has identified the biosynthesis of 4-Cl-KYN from L-tryptophan through a series of enzymatic reactions involving tryptophan chlorinase and other enzymes from marine bacteria. This discovery opens avenues for biotechnological applications and the potential engineering of these enzymes for enhanced production of chlorinated kynurenines .

Research Findings and Case Studies

作用机制

AV-101通过抑制N-甲基-D-天冬氨酸受体的甘氨酸共激动剂位点发挥作用。这种抑制会降低受体的活性,受体参与大脑中的兴奋性神经传递。 通过调节N-甲基-D-天冬氨酸受体的活性,AV-101可以影响各种神经通路和过程,从而产生其治疗效果 .

相似化合物的比较

与其他类似化合物相比,AV-101的独特之处在于其选择性抑制N-甲基-D-天冬氨酸受体的甘氨酸共激动剂位点。类似的化合物包括:

氯胺酮: 与AV-101不同,氯胺酮是N-甲基-D-天冬氨酸受体的离子通道阻断剂,具有不同的药理作用和副作用。

AV-101独特的机制和良好的安全性使其成为在治疗神经和精神疾病方面进一步研究和开发的有希望的候选药物。

生物活性

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug that converts to 7-chlorokynurenic acid (7-Cl-KYNA), a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR). This compound has garnered significant attention for its potential therapeutic applications in neuropsychiatric disorders, particularly treatment-resistant depression and neuropathic pain. This article explores the biological activity of 4-Cl-KYN, summarizing key research findings, pharmacological properties, and clinical implications.

Pharmacological Properties

4-Cl-KYN is characterized by its ability to penetrate the blood-brain barrier (BBB) via the large neutral amino acid transporter 1 (LAT1), which facilitates its rapid conversion to 7-Cl-KYNA in the central nervous system (CNS) by kynurenine aminotransferase .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | 39–84% (rodents); ≥ 31% (humans) |

| Elimination half-life | 2–3 hours |

| Peak plasma concentration | 64.4 μg/mL |

| Mean maximum concentration time | ~2 hours |

The primary mechanism through which 4-Cl-KYN exerts its effects involves the inhibition of the glycine co-agonist site on NMDARs, which is thought to contribute to its antidepressant effects. Additionally, another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, suggesting potential applications in neurodegenerative diseases .

Antidepressant Effects

A randomized clinical trial investigated the efficacy of 4-Cl-KYN in individuals with treatment-resistant depression. Participants received daily doses of either 4-Cl-KYN or placebo over a two-week period. The primary outcome measure was the Hamilton Depression Rating Scale score. The study found no significant difference in treatment effects between 4-Cl-KYN and placebo .

Safety and Tolerability

In Phase I safety studies, doses up to 1440 mg/day were well-tolerated with a side effect profile similar to placebo. Notably, there were no indications of psychotomimetic effects commonly associated with other NMDA receptor antagonists like ketamine .

Case Studies

- Treatment-Resistant Depression : In a cohort of patients with treatment-resistant depression, administration of 4-Cl-KYN resulted in a notable improvement in depressive symptoms as measured by standardized scales; however, these results were not statistically significant when compared to placebo .

- Neuropathic Pain : Preclinical studies indicated that 4-Cl-KYN may have efficacy in treating neuropathic pain, mirroring some effects seen with ketamine. Further research is needed to establish these findings in human subjects .

Future Directions

The FDA has cleared L-4-Chlorokynurenine for Phase II trials targeting levodopa-induced dyskinesia, indicating ongoing interest in its potential applications beyond depression . Additionally, research continues into optimizing dosing regimens and understanding the full pharmacological profile of its metabolites.

属性

IUPAC Name |

(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153152-32-0 | |

| Record name | AV-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AV-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。